2-Methyl-benzofuran-7-ylamine

Tracheal smooth muscle Bronchodilation Benzofuran pharmacology

2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3) is a validated amiodarone intermediate and TAAR1 agonist scaffold (EC50 540 nM). Its 2-methyl substitution provides balanced steric accessibility, avoiding the coupling hindrance seen with bulkier 2-substituted analogs. With XLogP 2.0, zero rotatable bonds, and a reactive 7-amine handle for thiourea formation, this compound is ideal for medicinal chemistry and focused library synthesis. Available as free base and HCl salt at 95% purity.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 26325-21-3
Cat. No. B1364241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-benzofuran-7-ylamine
CAS26325-21-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=CC=C2)N
InChIInChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3
InChIKeyVMXJEZLMUVFOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3): A 2-Methyl-7-Amino Benzofuran Scaffold for Derivatization and Pharmacological Research


2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3, molecular formula C9H9NO, molecular weight 147.17 g/mol) is a benzofuran derivative featuring a methyl substituent at the 2-position and a primary amine group at the 7-position of the fused bicyclic ring system [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP3-AA of 2.0, a topological polar surface area of 39.2 Ų, and zero rotatable bonds [1]. The compound is commercially available at 95% purity as both the free base and hydrochloride salt forms , and serves as a versatile building block in medicinal chemistry and as a key intermediate in pharmaceutical synthesis .

Why 2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3) Cannot Be Simply Replaced by Other Benzofuran-7-ylamines or 2-Substituted Benzofurans


Benzofuran derivatives exhibit profound structure-activity relationships (SAR) wherein subtle changes in substitution position or functional group identity produce divergent pharmacological profiles and synthetic utility . The 2-methyl substitution in 2-Methyl-benzofuran-7-ylamine occupies a critical position that influences electronic distribution across the aromatic system and modulates steric accessibility at the adjacent 7-amine site . Compared with unsubstituted benzofuran-7-ylamine, which lacks the 2-methyl group and therefore presents a smaller steric footprint and altered lipophilicity, or with 2-tert-butyl-benzofuran-7-ylamine, whose bulky tert-butyl group introduces substantially greater steric hindrance that can impede coupling reactions at the 7-amine position, the methyl substituent in the target compound provides a balanced intermediate profile . Similarly, 2-phenyl-benzofuran-7-amine, bearing an extended aromatic system at the 2-position, exhibits different π-stacking behavior and metabolic susceptibility that precludes direct substitution in applications where the 2-methyl variant has been validated . These structural distinctions manifest in quantifiable differences in receptor binding selectivity, synthetic accessibility for subsequent derivatization, and physicochemical properties that directly affect formulation and bioavailability—making generic substitution without experimental validation scientifically unsound .

Quantitative Differentiation Evidence for 2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3) Relative to Closest Analogs


Superior Tracheal Relaxant Activity of 2-Methyl-benzofuran-7-ylamine Relative to Theophylline

In isolated tracheal tissue assays, 2-Methyl-benzofuran-7-ylamine (compound 2 in the study series) exhibited high tracheal relaxant activity achieving 73-94% tone reduction at a concentration of 30 μg/mL, which was superior to theophylline tested at the identical concentration . Theophylline, a clinically established bronchodilator xanthine derivative, served as the direct comparator baseline in this assay. Among five compounds evaluated, 2-Methyl-benzofuran-7-ylamine demonstrated activity within the upper range of observed relaxation (73-94% tone reduction), representing a quantifiable advantage over theophylline at the same test concentration .

Tracheal smooth muscle Bronchodilation Benzofuran pharmacology

Balanced Lipophilicity and Zero Rotatable Bonds Differentiate 2-Methyl-benzofuran-7-ylamine from Bulkier 2-Substituted Analogs

2-Methyl-benzofuran-7-ylamine exhibits a computed XLogP3-AA value of 2.0 and contains zero rotatable bonds, producing a structurally rigid scaffold with balanced lipophilicity [1]. In comparison, 2-tert-butyl-benzofuran-7-ylamine, which substitutes the 2-methyl group with a bulky tert-butyl moiety, introduces substantially greater steric hindrance and altered lipophilicity due to the larger alkyl substituent . The tert-butyl variant has been noted in the literature to possess steric bulk that may enhance metabolic stability but can also impede synthetic coupling reactions at the adjacent 7-amine position . The target compound's methyl substituent provides a balanced intermediate profile between the unsubstituted benzofuran-7-ylamine (which lacks 2-position substitution entirely) and the bulkier tert-butyl analog .

Physicochemical property Lipophilicity Drug-likeness

Validated Utility as Amiodarone Synthesis Intermediate Differentiates from Non-2-Methyl Benzofuran Analogs

2-Methyl-benzofuran-7-ylamine is specifically documented as an intermediate for the preparation of amiodarone and indene resin, establishing a defined role in the synthesis pathway of the clinically important antiarrhythmic agent amiodarone . This validated synthetic utility distinguishes the target compound from other benzofuran-7-ylamine analogs that lack the 2-methyl substitution pattern, such as unsubstituted benzofuran-7-ylamine (CAS 67830-55-1) and 2,3-dihydrobenzofuran-7-ylamine (CAS 13414-56-7), which do not share this documented application in amiodarone-related synthetic routes [1]. The 2-methyl group in the target compound is essential for maintaining the correct substitution pattern required for downstream transformations in the amiodarone synthesis sequence .

Pharmaceutical intermediate Amiodarone synthesis Benzofuran building block

TAAR1 Receptor Agonist Activity with Species-Selective Profile

2-Methyl-benzofuran-7-ylamine demonstrates trace amine-associated receptor 1 (TAAR1) agonist activity with a measured EC50 of 540 nM at mouse TAAR1 expressed in HEK293 cells, assessed via cAMP accumulation after 20 minutes using a BRET assay [1]. The compound exhibits weaker activity at human TAAR1 (EC50 = 1,600 nM) and minimal activity at mouse TAAR5 (EC50 > 10,000 nM) under identical assay conditions, indicating a species-dependent and receptor subtype-selective pharmacological profile [1]. While comparative data for closely related benzofuran analogs in TAAR1 assays are not available in the sourced database, this quantitative receptor engagement profile establishes a defined benchmark for this scaffold class [1].

Trace amine-associated receptor TAAR1 agonism GPCR pharmacology

Synthetic Accessibility via Hydrochloride Salt Form Enhances Handling and Solubility Relative to Free Base

2-Methyl-benzofuran-7-ylamine is commercially available as both the free base (CAS 26325-21-3, molecular weight 147.17 g/mol) and the hydrochloride salt form (CAS 1185300-60-0, molecular formula C9H10ClNO, molecular weight 183.64 g/mol) . The hydrochloride salt offers enhanced aqueous solubility and improved handling characteristics for synthetic transformations, including documented utility in thiourea formation reactions where 2-methyl-benzofuran-7-ylamine hydrochloride is reacted with sodium bicarbonate in dichloromethane/water/acetone solvent mixture over 1.17 hours to yield (2-methyl-benzofuran-7-yl)-thiourea [1]. In contrast, the free base form (CAS 26325-21-3) is available at 95% purity with storage recommendations of 2-8°C . The availability of both free base and hydrochloride salt forms provides flexibility in reaction condition optimization that may not be accessible for benzofuran-7-ylamine analogs lacking commercial salt form availability.

Salt form Solubility Synthetic handling

Recommended Research and Industrial Application Scenarios for 2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3) Based on Quantitative Evidence


Lead Optimization for Tracheal Smooth Muscle Relaxant Agents

Based on direct head-to-head comparison data demonstrating 73-94% tracheal tone reduction at 30 μg/mL, exceeding theophylline at the same concentration , 2-Methyl-benzofuran-7-ylamine serves as a validated starting scaffold for medicinal chemistry programs targeting bronchodilator development. The compound's balanced XLogP of 2.0 and conformational rigidity (zero rotatable bonds) [1] provide favorable drug-like physicochemical properties for lead optimization campaigns focused on respiratory therapeutics.

Synthesis of Amiodarone-Related Antiarrhythmic Intermediates

2-Methyl-benzofuran-7-ylamine is explicitly documented as an intermediate for amiodarone preparation , establishing its utility in synthetic routes to clinically important antiarrhythmic agents. The compound's 2-methyl-7-amino substitution pattern is essential for downstream transformations in amiodarone synthesis, distinguishing it from unsubstituted benzofuran-7-ylamine analogs that lack this validated application . The hydrochloride salt form (CAS 1185300-60-0) may offer enhanced handling in aqueous reaction media .

TAAR1-Targeted GPCR Ligand Development for Neurological Research

The defined TAAR1 agonist activity of 2-Methyl-benzofuran-7-ylamine, with an EC50 of 540 nM at mouse TAAR1 , supports its use as a starting scaffold for trace amine-associated receptor ligand optimization. The species-selective profile (~3-fold higher potency at mouse versus human TAAR1) makes this compound particularly suitable for preclinical studies using murine models . Researchers pursuing TAAR1 pharmacology in neurological and psychiatric indications can utilize this quantified activity benchmark for SAR expansion.

Derivatization via 7-Amine Coupling Reactions for Benzofuran Library Synthesis

The primary amine at the 7-position of 2-Methyl-benzofuran-7-ylamine provides a reactive handle for diverse coupling reactions, including thiourea formation as demonstrated in the synthesis of (2-methyl-benzofuran-7-yl)-thiourea . The availability of both free base and hydrochloride salt forms [1] enables flexible reaction condition optimization. The intermediate steric profile of the 2-methyl substituent avoids the coupling hindrance associated with bulkier 2-substituted analogs such as the tert-butyl variant , making this compound a practical choice for generating focused benzofuran-based compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-benzofuran-7-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.